2',4'-Difluoro-2,2-dimethylpropiophenone
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Overview
Description
2’,4’-Difluoro-2,2-dimethylpropiophenone is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of two fluorine atoms and a dimethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-2,2-dimethylpropiophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides. The general reaction scheme is as follows:
2,4-Difluorobenzoyl chloride+Isobutyryl chlorideAlCl32’,4’-Difluoro-2,2-dimethylpropiophenone
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Difluoro-2,2-dimethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2’,4’-difluoro-2,2-dimethylbenzoic acid.
Reduction: Formation of 2’,4’-difluoro-2,2-dimethylpropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Difluoro-2,2-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzophenone: Similar structure but lacks the dimethyl group.
2,4-Difluoroacetophenone: Similar structure but has an acetyl group instead of a propiophenone group.
2,4-Difluoropropiophenone: Similar structure but lacks the dimethyl group.
Uniqueness
2’,4’-Difluoro-2,2-dimethylpropiophenone is unique due to the presence of both fluorine atoms and a dimethyl group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPUYLELGWZML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642483 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-71-4 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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